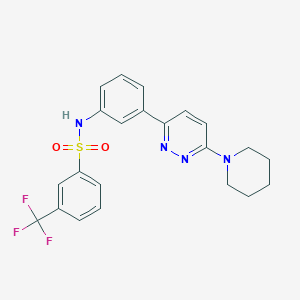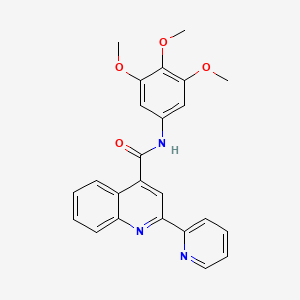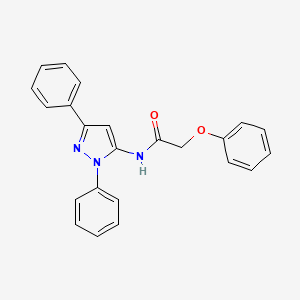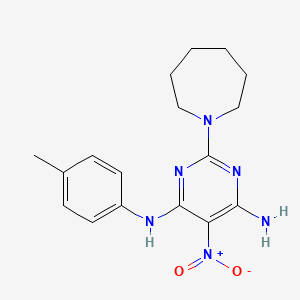![molecular formula C25H24N2O5 B11258829 8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11258829.png)
8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromenes This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxy group, and two chromene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with a suitable aldehyde or ketone to form the corresponding piperazine derivative.
Coupling with Chromene Units: The piperazine derivative is then coupled with chromene units through a series of condensation reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Hydroxylation: The final step involves the introduction of the hydroxy group at the desired position on the chromene ring. This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8’-[(4-methylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione
- 8’-[(4-ethylpiperidin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione
- 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione
Uniqueness
8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its specific combination of functional groups and structural features. The presence of both the piperazine ring and the hydroxy group, along with the bichromene framework, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H24N2O5/c1-2-26-9-11-27(12-10-26)15-20-21(28)8-7-17-18(14-23(29)32-24(17)20)19-13-16-5-3-4-6-22(16)31-25(19)30/h3-8,13-14,28H,2,9-12,15H2,1H3 |
InChI Key |
HQQDLZIYDGKGOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258761.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11258766.png)
![1-[(4-Fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11258771.png)


![3-(3,5-Dimethylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11258785.png)


![5-(4-fluorophenyl)-N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258800.png)
![5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11258801.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11258807.png)
![2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11258823.png)
